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Compound of Interest

Compound Name: 4'-Aminoacetanilide

Cat. No.: B089850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Aminoacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR spectra of 4'-Aminoacetanilide provide detailed information

about its proton and carbon framework.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4'-Aminoacetanilide is typically recorded in deuterated dimethyl

sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-NH₂ 4.84 Singlet -

Aromatic H (H-2, H-6) 6.51 Doublet 8.7

Aromatic H (H-3, H-5) 7.20 Doublet 8.7

-NH-C=O 9.42 Singlet -

-CH₃ 1.96 Singlet -

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 4'-Aminoacetanilide is also recorded in DMSO-d₆. The chemical

shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ, ppm)

C=O 167.3

C-4 (-NH₂) 145.5

C-1 (-NHCOCH₃) 129.3

C-3, C-5 120.7

C-2, C-6 113.1

-CH₃ 23.7

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of solid 4'-Aminoacetanilide is typically

obtained using the KBr pellet method.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3385, 3315, 3216 N-H Stretching
Amine (-NH₂) and Amide (-

NH-)

1655 C=O Stretching (Amide I) Amide

1603, 1512 C=C Stretching Aromatic Ring

1550 N-H Bending (Amide II) Amide

1315 C-N Stretching Aromatic Amine

827 C-H Bending (out-of-plane) para-disubstituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of 4'-Aminoacetanilide is typically recorded in a protic solvent such as

ethanol or methanol.

Solvent λmax (nm)

Ethanol 206, 246

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 4'-Aminoacetanilide for ¹H NMR or 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in

a clean, dry NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b089850?utm_src=pdf-body
https://www.benchchem.com/product/b089850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Solvent: DMSO-d₆

Reference: Tetramethylsilane (TMS) at 0 ppm.

Temperature: Room temperature.

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of 4'-Aminoacetanilide with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumental Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted

from the sample spectrum.
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UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4'-Aminoacetanilide in spectroscopic grade ethanol or methanol

of a known concentration (e.g., 1 mg/mL).

Dilute the stock solution to an appropriate concentration (typically in the range of 1-10

µg/mL) to ensure that the absorbance falls within the linear range of the instrument

(generally below 1.0).

Instrumental Parameters:

Spectrometer: A double-beam UV-Vis spectrophotometer.

Solvent: Ethanol or Methanol.

Scan Range: 200-400 nm.

Blank: A cuvette containing the pure solvent is used as the reference.

Cuvette: A 1 cm path length quartz cuvette.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 4'-Aminoacetanilide.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid

organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4'-Aminoacetanilide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089850#spectroscopic-data-of-4-aminoacetanilide-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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